![molecular formula C26H35N3O5S2 B2570513 Ethyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-27-8](/img/structure/B2570513.png)

Ethyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

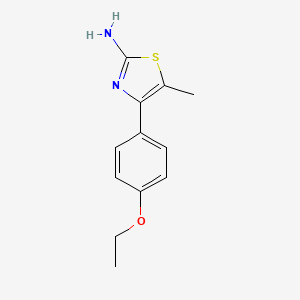

The compound is a complex organic molecule with several functional groups. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound. This core is substituted with an isopropyl group, a benzamido group, and an ethyl carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothieno[2,3-c]pyridine core is a bicyclic structure with sulfur and nitrogen heteroatoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of polar functional groups like the amide and ester could increase its solubility in polar solvents .科学的研究の応用

- The compound’s structural features suggest potential as an anticancer agent. Researchers can explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Preclinical studies may reveal promising leads for novel cancer therapies .

- Given the presence of a piperidine moiety, this compound could be relevant for neuropharmacological research. Investigating its interactions with neurotransmitter receptors, ion channels, or neuronal pathways may yield insights into neurological disorders or pain management .

- The tetrahydrothieno[2,3-c]pyridine scaffold resembles certain cardiovascular drugs. Researchers could explore its effects on blood vessels, heart function, or platelet aggregation. Understanding its potential as a vasodilator or antiplatelet agent is crucial .

- Sulfonyl-containing compounds often exhibit antibacterial activity. Investigating the antibacterial potential of this molecule against Gram-positive and Gram-negative bacteria could lead to new antibiotics or antimicrobial agents .

- Incorporating radioisotopes or fluorescent tags into the structure could create molecular imaging probes. These probes allow non-invasive visualization of specific biological processes, such as receptor binding or enzyme activity, in living organisms .

- Quantum technologies are rapidly advancing, and molecules like this one may play a role. Researchers could explore its suitability as a qubit (quantum bit) or quantum memory unit. Understanding its quantum properties is essential for future quantum computing systems .

Anticancer Research

Neuropharmacology

Cardiovascular Health

Antibacterial Properties

Molecular Imaging Probes

Quantum Computing Applications

作用機序

Target of action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .

Mode of action

The sulfonyl group in the compound could potentially act as a bioisostere for a carboxylic acid, amide, or ester group in a biological target, leading to similar binding characteristics. The benzamido group might participate in pi stacking interactions with aromatic amino acids in the binding site of a target protein .

Biochemical pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving proteins that have a binding site compatible with its structure .

Pharmacokinetics

The compound’s pharmacokinetic properties would depend on factors like its lipophilicity, size, and the presence of functional groups that can undergo metabolic transformations. The presence of the ester group suggests that it could be susceptible to hydrolysis, potentially affecting its stability and distribution .

Result of action

The cellular effects of this compound would depend on its specific biological targets and the nature of its interaction with these targets .

Action environment

Factors like pH, temperature, and the presence of other biomolecules could influence the compound’s stability, solubility, and overall bioactivity .

特性

IUPAC Name |

ethyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O5S2/c1-5-34-26(31)23-21-12-14-28(17(2)3)16-22(21)35-25(23)27-24(30)19-8-10-20(11-9-19)36(32,33)29-13-6-7-18(4)15-29/h8-11,17-18H,5-7,12-16H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVDQAZIKVYBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2570431.png)

![1-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2570432.png)

![Ethyl 2-imino-1,10-dimethyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidine-3-carboxylate](/img/structure/B2570433.png)

![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)

![{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride](/img/structure/B2570440.png)

![N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570442.png)

![2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide](/img/structure/B2570445.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone](/img/structure/B2570447.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2570449.png)